1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a carboxamide derivative featuring a 1,2-dihydropyridine core substituted with a 2-oxo group and two distinct aromatic moieties:
- A 2,5-dimethylbenzyl group at position 1 of the dihydropyridine ring.
- An N-(2,3-dimethylphenyl) carboxamide at position 2.
The 1,2-dihydropyridine scaffold is less common in pharmaceuticals compared to 1,4-dihydropyridines (e.g., nifedipine), but its partial saturation and ketone group may influence redox stability and intermolecular interactions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-10-11-17(3)19(13-15)14-25-12-6-8-20(23(25)27)22(26)24-21-9-5-7-16(2)18(21)4/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPPZIIXFOFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with various substituents that may influence its biological activity. Its molecular formula is , and it possesses a complex structure that allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 336.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related dihydropyridine derivatives have shown efficacy against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
Dihydropyridine derivatives have been investigated for their antitumor properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through several mechanisms:
- Induction of apoptosis in tumor cells.
- Inhibition of topoisomerase enzymes which are critical for DNA replication.
- Modulation of signaling pathways involved in cell growth and survival.
In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic processes.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to form complexes with DNA, affecting gene expression and cellular function.
Case Studies
-
Antitumor Efficacy : A study evaluated the effects of a related dihydropyridine compound on human cancer cell lines. Results indicated significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Cell Line IC50 (µM) HepG2 12 MCF7 15 A549 10 -
Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using a disk diffusion method. The compound showed zones of inhibition comparable to standard antibiotics.
Microorganism Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Core Structure Differences
Substituent Position Effects
Physicochemical Properties (Inferred)
- Lipophilicity : The target’s dual dimethyl groups likely increase logP compared to simpler carboxamides, aligning with trends seen in 2,3-dimethylphenyl pivalate (logP ~3.5) .
- Melting Point : Analogous compounds with bulky substituents (e.g., 1-(2,5-dimethylphenyl)piperazine, mp 42–46°C) suggest the target may exhibit moderate crystallinity .
Research Implications and Gaps
- Synthetic Utility: The 2-oxo-1,2-dihydropyridine scaffold could serve as a precursor for novel heterocycles, leveraging its reactivity at the ketone and amide positions.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for this compound?
- Synthesis : The compound is typically synthesized via multi-step organic reactions. Core steps include:
- Cyclization of β-ketoesters or similar precursors under acidic conditions to form the dihydropyridine ring.
- Substitution reactions to introduce the 2,5-dimethylbenzyl and 2,3-dimethylphenyl groups.
- Use of Lewis acids/bases (e.g., p-toluenesulfonic acid) as catalysts to optimize intermediates .
- Microwave-assisted synthesis may enhance reaction rates and yields compared to traditional reflux methods .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integration.
- Mass spectrometry validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) in solid-state structures .
Q. What structural features contribute to its biological activity?
- The dihydropyridine core enables redox activity and π-conjugation, critical for interacting with biological targets (e.g., enzymes, receptors).
- Substituents like 2,5-dimethylbenzyl and 2,3-dimethylphenyl enhance lipophilicity, improving membrane permeability.
- The carboxamide bridge stabilizes hydrogen-bonding interactions with protein active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variables to test :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor cyclization, while toluene improves solubility of aromatic intermediates .
- Temperature : Controlled heating (70–100°C) reduces side reactions like over-oxidation of the dihydropyridine ring .
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide bond formation .
- Methodology : Use design-of-experiments (DoE) to model interactions between variables. Monitor progress via TLC or HPLC .
Q. How can contradictions in reported biological activity data be resolved?
- Case Example : Discrepancies in neuroprotective vs. cytotoxic effects may arise from assay conditions (e.g., cell line variability, concentration ranges).
- Resolution Strategies :
- Conduct dose-response studies across multiple cell lines (e.g., SH-SY5Y neurons, HeLa) to identify cell-specific effects .
- Validate target engagement using enzymatic assays (e.g., acetylcholinesterase inhibition) and compare with structural analogs .
- Employ advanced techniques like surface plasmon resonance (SPR) to quantify binding affinity to suspected targets .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding modes with proteins (e.g., voltage-gated calcium channels) using software like AutoDock Vina. Focus on interactions between the carboxamide group and conserved residues .
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity data .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .
Q. How does tautomerism impact structural analysis and bioactivity?
- Key Insight : The compound may exist as a keto-amine (lactam) or hydroxy-pyridine tautomer, depending on solvent and pH .
- Analytical Solutions :
- Solid-state NMR or X-ray crystallography identifies dominant tautomers in crystalline form .
- Solution-phase IR spectroscopy detects N–H/O–H stretches to infer tautomeric populations .
Data Contradiction Analysis
Q. Conflicting reports on enzyme inhibition potency: How to address?
- Root Causes : Variations in assay protocols (e.g., substrate concentrations, incubation times) or impurity levels in test compounds.
- Mitigation Steps :
- Reproduce assays under standardized conditions (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase assays).
- Purify compounds via preparative HPLC and confirm purity (>95%) before testing .
- Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis for time-sensitive steps .
- Biology : Combine in vitro assays with ex vivo tissue models to assess translational potential .
- Analytical Chemistry : Use hyphenated techniques (LC-MS/MS) for metabolite identification in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
